molecular formula C18H14BrFS B586799 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene CAS No. 1030825-20-7

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Cat. No.: B586799
CAS No.: 1030825-20-7
M. Wt: 361.272
InChI Key: VLRIERSBZHUCOW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5-position of the benzyl group, a methyl group at the 2-position of the benzyl group, and a fluorine atom at the 4-position of the phenyl group attached to the thiophene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent.

    Thiophene Ring Formation: The thiophene ring can be constructed using a cyclization reaction involving sulfur sources like Lawesson’s reagent or elemental sulfur.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted thiophenes with various functional groups.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiophene derivatives.

Scientific Research Applications

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine, methyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. In materials science, its electronic properties can be modulated by the substituents, affecting its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methylbenzyl)-5-phenylthiophene: Lacks the fluorine substituent, which may affect its electronic properties and reactivity.

    2-(5-Bromo-2-methylbenzyl)-5-(4-chlorophenyl)thiophene: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.

    2-(5-Bromo-2-methylbenzyl)-5-(4-methylphenyl)thiophene: Has a methyl group instead of fluorine, altering its physical and chemical properties.

Uniqueness

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is unique due to the specific combination of bromine, methyl, and fluorine substituents. This combination imparts distinct electronic, steric, and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFS/c1-12-2-5-15(19)10-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRIERSBZHUCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677368
Record name 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030825-20-7
Record name 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030825207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
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Record name 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE
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